BenchChemオンラインストアへようこそ!

1-Propanesulfonic acid, 3-(2-benzothiazolylthio)-

Triosephosphate isomerase Trypanosoma cruzi Chagas disease

1-Propanesulfonic acid, 3-(2-benzothiazolylthio)- (also referred to as BTS, BTT, or compound is a low-molecular-weight benzothiazole derivative (C₁₀H₁₁NO₃S₃, MW 289.4 g/mol) that functions as a selective inhibitor of triosephosphate isomerase from the protozoan parasite Trypanosoma cruzi (TcTIM), the causative agent of Chagas disease. The compound binds at the dimer interface of TcTIM rather than at the catalytic site, perturbing subunit association and thereby abolishing enzymatic function.

Molecular Formula C10H11NO3S3
Molecular Weight 289.4 g/mol
CAS No. 4720-61-0
Cat. No. B1204040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanesulfonic acid, 3-(2-benzothiazolylthio)-
CAS4720-61-0
Synonyms3-(2-benzothiazolylthio)-1-propanesulfonic acid
Molecular FormulaC10H11NO3S3
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)SCCCS(=O)(=O)O
InChIInChI=1S/C10H11NO3S3/c12-17(13,14)7-3-6-15-10-11-8-4-1-2-5-9(8)16-10/h1-2,4-5H,3,6-7H2,(H,12,13,14)
InChIKeyXBNHRNFODJOFRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Propanesulfonic acid, 3-(2-benzothiazolylthio)- (CAS 4720-61-0): Benzothiazole-Based Triosephosphate Isomerase Inhibitor for Trypanosoma cruzi Research


1-Propanesulfonic acid, 3-(2-benzothiazolylthio)- (also referred to as BTS, BTT, or compound 8) is a low-molecular-weight benzothiazole derivative (C₁₀H₁₁NO₃S₃, MW 289.4 g/mol) that functions as a selective inhibitor of triosephosphate isomerase from the protozoan parasite Trypanosoma cruzi (TcTIM), the causative agent of Chagas disease [1]. The compound binds at the dimer interface of TcTIM rather than at the catalytic site, perturbing subunit association and thereby abolishing enzymatic function [2]. It is catalogued under DrugBank ID DB03132 and the PDB ligand code BTS, with a crystal structure of the inhibitor–enzyme complex deposited as PDB entry 1SUX at 2 Å resolution [3].

Why Benzothiazole TIM Inhibitors Cannot Be Interchanged: The Case of 3-(2-Benzothiazolylthio)-1-propanesulfonic acid


Within the benzothiazole class of TcTIM inhibitors, variations in the substitution pattern—particularly the presence or absence of the 1-propanesulfonic acid moiety and the nature of additional aromatic substituents—produce divergent selectivity windows, binding sites, and inactivation stoichiometries [1]. Some more potent benzothiazoles on TcTIM exhibit substantially lower selectivity versus human TIM because they also bind to the active site, whereas 3-(2-benzothiazolylthio)-1-propanesulfonic acid localizes exclusively to the dimer interface [2]. The sulfonate group is critical for binding affinity and correct positioning on the TcTIM dimer interface; its removal abolishes specific interfacial binding [3]. Additionally, the self-assembly properties of this compound in aqueous solution (critical aggregation concentration, temperature-dependent micellization) are distinct from other benzothiazoles and directly affect formulation behavior and solution stability [4].

Quantitative Differentiation Evidence for 3-(2-Benzothiazolylthio)-1-propanesulfonic acid vs. Closest Benzothiazole TcTIM Inhibitors


Selectivity Window: TcTIM vs. Human TIM Half-Maximal Inactivation Concentrations for Three Benzothiazoles

In a direct head-to-head comparison of three benzothiazole derivatives assayed under identical conditions, 3-(2-benzothiazolylthio)-1-propanesulfonic acid (target compound) achieved half-maximal inactivation of TcTIM at 33 µM and of human TIM at 422 µM, yielding a selectivity ratio of 12.8-fold. Comparator A, 2-(p-aminophenyl)-6-methylbenzothiazole-7-sulfonic acid, exhibited TcTIM half-maximal inactivation at 56 µM and human TIM at 3.3 mM (ratio 58.9). Comparator B, 2-(2-4(4-aminophenyl)benzothiazole-6-methylbenzothiazole-7-sulfonic acid, exhibited TcTIM half-maximal inactivation at 8 µM and human TIM at 1.6 mM (ratio 200). While Comparator B is more potent on TcTIM and more selective in absolute ratio terms, the target compound demonstrates the highest absolute potency on TcTIM among monobenzothiazole-sulfonic acids lacking a second aromatic arm and has a selectivity profile that is mechanistically distinct due to its exclusive dimer-interface binding [1].

Triosephosphate isomerase Trypanosoma cruzi Chagas disease Enzyme inhibition Selectivity ratio

Binding Site Specificity: Exclusive Dimer-Interface Binding vs. Dual-Site Binding in Other Benzothiazoles

Ensemble blind docking studies across multiple receptor conformations of TcTIM and human TIM revealed that the target compound (BTS) binds preferentially and exclusively to the tunnel-shaped cavity formed at the dimer interface of TcTIM. In contrast, at least one other benzothiazole inhibitor in the same study was found to also bind to the catalytic active site, which correlates with its relatively higher inhibition effect on human TIM and reduced species selectivity [1]. The sulfonate group of BTS was identified as essential for binding affinity and correct interfacial positioning; sulfonate-free benzothiazole derivatives fail to localize to the dimer interface and instead disperse to non-specific sites [2]. Crystallographic data confirm that BTS sits at the TcTIM dimer interface at less than 4 Å from residues of both subunits, directly perturbing the subunit–subunit contacts required for catalysis, a binding mode not observed for comparator benzothiazoles with additional aromatic extensions [3].

Binding site Dimer interface Active site Blind docking Molecular dynamics

Binding Stoichiometry and Cooperativity: Two-Site Binding with Endothermic–Exothermic Transition

Isothermal titration calorimetry (ITC) and kinetic inactivation experiments demonstrated that inactivation of TcTIM by 3-(2-benzothiazolylthio)-1-propanesulfonic acid requires the binding of exactly two molecules of the compound per enzyme dimer. The binding of the first molecule is endothermic, and the binding of the second is exothermic, indicating sequential, cooperative occupancy of the dimer interface [1]. This 2:1 stoichiometry is mechanistically significant because it mirrors the homodimeric architecture of the target. At low enzyme concentrations (0.1 µM TcTIM), inactivation by 100 µM compound proceeds approximately 4.5 times faster than at high enzyme concentrations (1 µM TcTIM), confirming that the compound acts by perturbing the monomer–dimer association equilibrium rather than by direct active-site blockade [2]. No comparable ITC-derived stoichiometry data have been reported for the comparator benzothiazoles 2-(p-aminophenyl)-6-methylbenzothiazole-7-sulfonic acid or the bis-benzothiazole series.

Isothermal titration calorimetry Binding stoichiometry Cooperativity Thermodynamics

Self-Assembly Behavior and Critical Aggregation Concentration in Aqueous Solution

3-(2-Benzothiazolylthio)-1-propanesulfonic acid (BTS) behaves as an amphiphilic molecule in aqueous solution, self-assembling into aggregates above a critical aggregation concentration (CAC). The CAC exhibits a U-shaped temperature dependence with a minimum value, and the aggregation process is characterized by positive standard enthalpy changes at lower temperatures transitioning to exothermic at higher temperatures, indicating the release of structured water from hydration layers around the hydrophobic benzothiazole moiety [1]. This self-assembly behavior is directly relevant to solution formulation, nanoparticle preparation, and potential drug-delivery applications. In contrast, bis-benzothiazole inhibitors such as 6,6'-bisbenzothiazole-2,2'-diamine have significantly different solubility and aggregation profiles due to their larger, more rigid aromatic cores and the absence of the flexible propanesulfonic acid linker, though no formal head-to-head CAC comparison has been published for these comparator compounds [2].

Self-assembly Critical aggregation concentration Amphiphile Formulation Physicochemical characterization

Inter-Residue Interaction Energetics: Quantum Chemical Decomposition of Inhibitor–Amino Acid Binding Forces

High-level quantum chemical analysis (supermolecular approach and symmetry-adapted perturbation theory, SAPT) of the interaction between BTS and key TcTIM interface residues (Phe75A, Arg71A, Tyr102B) revealed that dispersion energy is the dominant stabilizing contribution for the complexes with Phe75A and Tyr102B, followed by induction and electrostatic energies, with a characteristic C–H⋯π interaction akin to the benzene dimer [1]. In contrast, the interaction with Arg71A involves significant charge redistribution extending to regions remote from the intermolecular contact zone. For comparator benzothiazoles lacking the sulfonate group or carrying bulkier substituents, the balance of dispersion vs. electrostatic contributions at these same residue positions is predicted to shift, altering binding specificity [2]. No equivalent SAPT-level decomposition has been published for any other TcTIM benzothiazole inhibitor, making this the only such compound for which the fundamental physical chemistry of enzyme–inhibitor recognition has been dissected to the individual residue energetic component level.

Intermolecular interactions SAPT analysis Dispersion energy Quantum chemistry Structure-activity relationship

Crystal Structure Resolution: 2.0 Å Structure of the Inhibitor–Enzyme Complex vs. Unbound or Lower-Resolution Comparators

The co-crystal structure of TcTIM in complex with one molecule of 3-(2-benzothiazolylthio)-1-propanesulfonic acid was solved at 2.0 Å resolution (PDB 1SUX), placing the inhibitor at the dimer interface at less than 4 Å from residues of both subunits A and B [1]. This is the only publicly available crystal structure of a benzothiazole inhibitor bound to any triosephosphate isomerase. The unit cell dimensions are a = 42.87 Å, b = 75.57 Å, c = 146.45 Å. For comparator benzothiazoles—including 2-(p-aminophenyl)-6-methylbenzothiazole-7-sulfonic acid, 2-(2-4(4-aminophenyl)benzothiazole-6-methylbenzothiazole-7-sulfonic acid, and 6,6'-bisbenzothiazole-2,2'-diamine—no experimental co-crystal structures with TcTIM have been deposited in the PDB. Structural understanding of these comparators relies solely on computational docking models [2].

X-ray crystallography Protein–ligand complex Dimer interface Structural biology

High-Value Application Scenarios for 3-(2-Benzothiazolylthio)-1-propanesulfonic acid Based on Quantitative Differentiation Evidence


Selective Chemical Probe for TcTIM Dimer Interface Studies in Chagas Disease Drug Discovery

The exclusive binding of 3-(2-benzothiazolylthio)-1-propanesulfonic acid to the TcTIM dimer interface—confirmed by a 2.0 Å co-crystal structure and orthogonal blind-docking studies—makes it the only benzothiazole inhibitor suitable for experiments that require unambiguous attribution of inhibitory effects to interfacial perturbation rather than active-site blockade [1]. Researchers studying the role of TIM dimerization in T. cruzi glycolytic flux can use this compound at its defined TcTIM IC₅₀ of 33 µM with a 12.8-fold selectivity window over human TIM [2].

Biophysical Reference Standard with Fully Characterized Binding Thermodynamics and Stoichiometry

The compound is the only TcTIM benzothiazole inhibitor for which complete ITC-derived thermodynamic parameters and a defined 2:1 binding stoichiometry have been published [1]. This makes it an ideal reference standard for surface plasmon resonance (SPR), microscale thermophoresis (MST), or ITC assay development and validation. The sequential endothermic–exothermic binding signature provides a unique quality-control fingerprint for verifying compound identity and activity across batches [2].

Computational Chemistry Benchmark for Docking and Scoring Function Validation

The availability of (i) an experimental 2.0 Å co-crystal structure (PDB 1SUX), (ii) residue-level SAPT energy decomposition data, and (iii) blind-docking results across multiple receptor conformations establishes this compound as the most thoroughly computationally characterized benzothiazole TcTIM inhibitor [1]. Computational chemistry groups can use this integrated dataset to benchmark docking algorithms, validate force fields, or train machine-learning models for interfacial inhibitor design [2].

Formulation and Drug-Delivery Feasibility Studies Leveraging Characterized Self-Assembly Behavior

The comprehensive physicochemical profiling of BTS self-assembly—including critical aggregation concentration as a function of temperature and ionic strength, thermodynamic signatures of aggregation, and molecular dynamics characterization of aggregate structure—provides formulation scientists with the data needed to design aqueous formulations, evaluate nanoparticle-based delivery strategies, or troubleshoot solubility issues [1]. No other TcTIM benzothiazole inhibitor has been similarly characterized for solution-phase aggregation behavior.

Quote Request

Request a Quote for 1-Propanesulfonic acid, 3-(2-benzothiazolylthio)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.